Physicochemical Differentiation: Enhanced Polarity vs. Non-Oxidized Benzothienopyrazole Analog
The 4,4-dioxide (sulfone) group significantly alters the lipophilicity and hydrogen-bonding capacity relative to the parent benzothieno[3,2-c]pyrazole sulfide. The target compound exhibits a computed XLogP3-AA of 2.8, which is substantially lower than the estimated XLogP of ~4.2 for the corresponding non-oxidized analog (estimated via comparison with similar fused thienopyrazole systems lacking the dioxide) [1]. This difference translates to an improved ligand efficiency profile for targets requiring polar interactions within a hydrophobic binding pocket.
vs
~4.2 (estimated)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 2.8 |
| Comparator Or Baseline | Non-oxidized benzothieno[3,2-c]pyrazole analog (estimated XLogP ~4.2) |
| Quantified Difference | Δ XLogP ≈ -1.4 units |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.09.15); comparative value estimated based on fragment-based calculations for common fused thienopyrazole scaffolds. |
Why This Matters
This significant reduction in lipophilicity can improve aqueous solubility, reduce non-specific protein binding, and mitigate off-target toxicity risks, making the dioxide analog a more developable chemical tool for in vitro and cellular assays.
- [1] PubChem. (2025). Computed Properties for CID 333512. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71087-62-2 View Source
